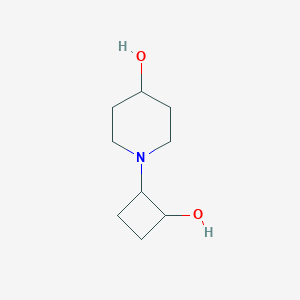
1-(2-Hydroxycyclobutyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxycyclobutyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
准备方法
The synthesis of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . The synthetic route typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
化学反应分析
1-(2-Hydroxycyclobutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the hydroxyl group, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
1-(2-Hydroxycyclobutyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
相似化合物的比较
1-(2-Hydroxycyclobutyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Similar in structure but lacks the hydroxycyclobutyl group.
Spiropiperidines: Contain a spirocyclic structure, which may impart different biological activities.
Condensed Piperidines: Have additional fused rings, altering their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
生物活性
1-(2-Hydroxycyclobutyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a hydroxyl group attached to a cyclobutane moiety, which influences its reactivity and interaction with biological targets. Research indicates that it may act as a chemokine receptor antagonist, among other activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features:
- A six-membered piperidine ring.
- A hydroxyl group (-OH) that enhances its solubility and reactivity.
- A cyclobutane moiety that contributes to its conformational flexibility.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to function as a chemokine receptor antagonist , which may play a role in modulating immune responses and inflammation. The precise mechanisms are still under investigation but may involve:
- Inhibition of Chemokine Receptors : This action could lead to reduced migration of immune cells, impacting inflammatory responses and potentially offering therapeutic benefits in conditions like autoimmune diseases.
- Impact on Cellular Signaling Pathways : Similar compounds have been shown to interact with various signaling pathways, affecting cellular proliferation and differentiation.
Biological Activity Overview
Research has documented several biological activities associated with this compound, summarized in the following table:
| Activity | Description |
|---|---|
| Chemokine Receptor Antagonism | Inhibits the binding of chemokines to their receptors, potentially reducing inflammation. |
| Antiviral Activity | Exhibits efficacy against certain viral infections, particularly HIV-related studies. |
| Cytotoxic Effects | Demonstrates cytotoxicity against various cancer cell lines in preliminary studies. |
Case Studies and Research Findings
-
Chemokine Receptor Antagonism :
- A study investigating various piperidine derivatives highlighted that this compound effectively inhibited the CCR5 receptor, which is critical for HIV entry into cells. This suggests potential applications in HIV treatment strategies .
- Antiviral Activity :
- Cytotoxicity Studies :
Synthesis and Accessibility
The synthesis of this compound typically involves multi-step organic synthesis routes, including hydrogenation processes using palladium or rhodium catalysts. The complexity of these synthetic pathways can influence the compound's availability for research and industrial applications .
属性
IUPAC Name |
1-(2-hydroxycyclobutyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSQDLXYUKFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













